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In the rapidly evolving landscape of cancer immunotherapy, overcoming resistance to
checkpoint inhibitors is a critical challenge. SRK-181, a selective inhibitor of latent transforming
growth factor-beta 1 (TGF-B1), has emerged as a promising agent designed to restore
sensitivity to anti-PD-1/PD-L1 therapies. This guide provides an objective, data-driven
comparison of SRK-181 with other immunotherapeutic agents that have been investigated to
address checkpoint inhibitor resistance. The comparison is based on publicly available
preclinical and clinical data.

SRK-181: A Selective TGF-31 Inhibitor

SRK-181 is a fully human monoclonal antibody that selectively binds to and inhibits the
activation of latent TGF-B1.[1][2] The rationale behind this approach is that TGF-31 is a key
cytokine that promotes an immunosuppressive tumor microenvironment, thereby contributing to
primary resistance to checkpoint inhibitors. By specifically targeting the latent form of TGF-[31,
SRK-181 aims to remodel the tumor microenvironment, enhance anti-tumor immunity, and
synergize with checkpoint blockade.[1] A key differentiator of SRK-181 is its high selectivity for
the TGF-B1 isoform, which is intended to provide a wider therapeutic window and avoid
toxicities associated with non-selective TGF-f3 inhibition.[1][2]

Mechanism of Action of SRK-181
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Caption: Mechanism of action of SRK-181 in the tumor microenvironment.

Preclinical and Clinical Development of SRK-181

SRK-181 is being evaluated in the Phase 1 DRAGON trial (NCT04291079) as a monotherapy
and in combination with anti-PD-(L)1 agents in patients with locally advanced or metastatic
solid tumors that have shown resistance to checkpoint inhibitors.

Head-to-Head Comparison

The following sections provide a comparative overview of SRK-181 with other
immunotherapeutic agents investigated for overcoming checkpoint inhibitor resistance. It is
important to note that the data presented are from separate clinical trials and not from direct
head-to-head studies. Therefore, cross-trial comparisons should be interpreted with caution
due to potential differences in study design, patient populations, and prior therapies.

Agents Targeting the TGF- Pathway
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TGF- has been a key target for overcoming immunotherapy resistance. Besides SRK-181,

other agents targeting this pathway include bintrafusp alfa and galunisertib.

Feature

SRK-181

Bintrafusp Alfa
(M7824)

Galunisertib

Mechanism of Action

Selective inhibitor of
latent TGF-B1

activation

Bifunctional fusion
protein: anti-PD-L1
antibody linked to a
TGF-( trap
(sequesters TGF-31,
-B2, -B3)

Small molecule
inhibitor of TGF-f3
receptor | (TGFBRI)
kinase

Target

Latent TGF-f1

PD-L1 and active
TGF-B isoforms 1, 2,
and 3

TGF- Receptor |

Development Status

Phase 1 (DRAGON

trial ongoing)

Development largely
discontinued after
failing to meet
endpoints in pivotal

trials

Investigated in Phase
1/2 trials, further
development

uncertain
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Median
Objective Disease Progressio
. Tumor
Agent Trial Response Control n-Free
Type(s) i
Rate (ORR) Rate (DCR)  Survival
(PFS)
SRK-181 +
DRAGON
Pembrolizum ccRCC 21.4% 57% Not Reported
(Phase 1)
ab
NSCLC
) Phase 1
Bintrafusp ) (refractory/re
Expansion ) 4.8%[3][4] Not Reported  Not Reported
Alfa sistant to
Cohort )
anti-PD-(L)1)
o NSCLC (IO- 40% 5.26
Galunisertib + 24%[5][6][7]
) Phase 1b/2 naive, post- (PR+SD)[5] months[5][6]
Nivolumab ] [8]
platinum) [61[71[8] [71[8]
Most Common TRAEs (any
Agent Grade =23 TRAEs
grade)
Not extensively detailed, but
] generally well-tolerated. One Rash, pruritus, fatigue,
SRK-181 + Pembrolizumab - o )
Grade 4 dermatitis exfoliative diarrhea

generalized reported.

Asthenia, fatigue, eczema,

Bintrafusp Alfa 22.9% (in NSCLC cohort)[3][4] ]
pruritus[3][4]
No Grade 4 or 5 TRAEs Pruritus (36%), fatigue (32%),
Galunisertib + Nivolumab reported in the Phase 2 decreased appetite (28%)[5][6]
NSCLC cohort. [718]

Agents with Other Mechanisms of Action

Other strategies to overcome checkpoint inhibitor resistance involve targeting different
pathways, such as angiogenesis (VEGF) and metabolic pathways (IDO1).
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Feature

Lenvatinib +
Pembrolizumab

Cabozantinib

Epacadostat +
Pembrolizumab

Mechanism of Action

Multi-kinase inhibitor
(including VEGFR1-3,
FGFR1-4, PDGFRaq,
RET, and KIT) + Anti-
PD-1 antibody

Multi-kinase inhibitor
(including MET,
VEGFR2, and AXL)

IDO1 inhibitor + Anti-
PD-1 antibody

Target

Multiple tyrosine
kinases + PD-1

Multiple tyrosine

kinases

Indoleamine 2,3-
dioxygenase 1 (IDO1)
+ PD-1

Development Status

Approved for certain
cancers, including
advanced RCC

Approved for certain
cancers, including
advanced RCC

Development halted
after failing to meet
primary endpoint in
Phase 3 melanoma

trial
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Median
Objective Disease Progressio
. Tumor
Agent Trial Response Control n-Free
Type(s) i
Rate (ORR) Rate (DCR)  Survival
(PFS)
Not explicitly
o ccRCC reported, but
Lenvatinib + Phase 2 o 10.8 months
) (progressed majority
Pembrolizum (NCT025010 ] 52.9%[9] ] (by RECIST
on prior PD- experienced
ab 96) v1.1)[9]
1/L1) tumor
shrinkage[9]
Melanoma
Lenvatinib + 4.2
) LEAP-004 (progressed 21.4%[10][11] 66.0%][10][11]
Pembrolizum ) months[10]
(Phase 2) on prior PD- [12][13] [12][13]
ab [12][12][13]
1/L1)
6.5 months
_ ccRCC 79% _
o Retrospective (Time to
Cabozantinib ) (progressed 36%[14] (ORR+SD)
Analysis Treatment
on ICB) [14] )
Failure)[14]
No significant o
_ No significant
Epacadostat ECHO- improvement )
o Improvement
+ 301/KEYNOT over No significant )
) Melanoma ) ) (Median PFS
Pembrolizum E-252 (Phase pembrolizum improvement
~4.7 months)
ab 3) ab alone[15] (16]
[16][17][18]
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Agent Grade 23 TRAEs

Most Common TRAES (any
grade)

45.6% (in LEAP-004)[10][11]
[12][13]

Lenvatinib + Pembrolizumab

Hypertension, diarrhea,
fatigue, decreased appetite,

nausea

Dose reductions common due
to AEs

Cabozantinib

Fatigue, palmar-plantar
erythrodysesthesia,
diarrhea[14]

Epacadostat + Pembrolizumab  10% (serious TRAES)[16]

Lipase increase[16]

Experimental Protocols

SRK-181: Key Experiment Methodologies

A common method to assess the inhibitory activity of SRK-181 involves co-culturing cells that
overexpress latent TGF-B1 with reporter cells that express a luciferase gene under the control

of a TGF-B-responsive promoter.
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1. Co-culture latent TGF-31
overexpressing cells (e.g., LN229)
with TGF-3 reporter cells (e.g., CAGA12).

'

2. Treat co-culture with varying
concentrations of SRK-181 or control.

:

3. Incubate for a defined period
(e.g., 24 hours).

:

4. Measure luciferase activity
to quantify TGF-3 signaling.

:

5. Analyze dose-response inhibition
to determine IC50 of SRK-181.

Click to download full resolution via product page

Caption: Workflow for in vitro assessment of SRK-181 activity.

To evaluate the in vivo efficacy of SRK-181 in overcoming resistance to checkpoint inhibitors,
syngeneic mouse tumor models that are refractory to anti-PD-1 therapy are often used.

¢ Animal Models: Mice (e.g., C57BL/6) are implanted with tumor cells (e.g., bladder,
melanoma, or breast cancer cell lines) that are known to be resistant to anti-PD-1 therapy.[1]
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e Treatment Groups: Once tumors are established, mice are randomized into treatment
groups, which typically include:

Vehicle control

[e]

o

SRK-181-mlgG1 (murine version of SRK-181) alone

[¢]

Anti-PD-1 antibody alone

[¢]

SRK-181-mlgG1 in combination with an anti-PD-1 antibody

» Efficacy Assessment: Tumor growth is monitored over time by measuring tumor volume.
Survival is also a key endpoint.

e Pharmacodynamic Assessment: At the end of the study, tumors may be harvested for
analysis of the tumor microenvironment, including immunohistochemistry or flow cytometry
to quantify the infiltration of CD8+ T-cells and other immune cell populations.

This is a multi-center, open-label, dose-escalation (Part A) and dose-expansion (Part B) study.

» Patient Population: Patients with locally advanced or metastatic solid tumors who have
demonstrated primary resistance to anti-PD-(L)1 therapy.

e Study Design:
o Part Al: SRK-181 monotherapy dose escalation.
o Part A2: SRK-181 in combination with an approved anti-PD-(L)1 agent dose escalation.

o Part B: Dose expansion of SRK-181 in combination with an anti-PD-(L)1 agent in specific
tumor cohorts (e.g., ccRCC, melanoma, HNSCC, urothelial carcinoma).

e Primary Endpoints: Safety and tolerability, determination of the maximum tolerated dose and
recommended Phase 2 dose.

e Secondary and Exploratory Endpoints: Pharmacokinetics, anti-drug antibodies, objective
response rate, duration of response, and biomarker analyses.
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Summary and Conclusion

SRK-181 represents a targeted approach to overcoming checkpoint inhibitor resistance by
selectively inhibiting the activation of latent TGF-[31. Preclinical data support its mechanism of
action, and early clinical data from the DRAGON trial show promising anti-tumor activity in
combination with pembrolizumab in heavily pretreated, anti-PD-1 resistant patient populations,
particularly in clear cell renal cell carcinoma.

When compared to other agents aimed at reversing checkpoint inhibitor resistance, SRK-181's
selective targeting of TGF-[31 is a key differentiating feature, potentially offering a more
favorable safety profile than non-selective TGF-3 inhibitors. Bifunctional agents like bintrafusp
alfa, which simultaneously target PD-L1 and TGF-[3, have faced challenges in demonstrating
superiority over single-agent checkpoint inhibitors in pivotal trials. Agents with different
mechanisms, such as the multi-kinase inhibitors lenvatinib and cabozantinib, have shown
significant efficacy in combination with checkpoint inhibitors in the anti-PD-1 resistant setting,
particularly in ccRCC, and are now established treatment options. Conversely, the IDO1
inhibitor epacadostat failed to show a benefit when added to pembrolizumab in a large Phase 3
trial in melanoma, highlighting the challenges in targeting metabolic pathways to overcome
resistance.

The field of immunotherapy for checkpoint inhibitor-resistant cancers is dynamic, with multiple
strategies being explored. The ongoing clinical development of SRK-181 will be crucial in
defining its role in the treatment armamentarium. Future randomized controlled trials will be
necessary to definitively establish the clinical benefit of SRK-181 in combination with
checkpoint inhibitors compared to other available therapies. Researchers and drug
development professionals should continue to monitor the evolving data from the DRAGON
trial and other studies in this space to inform future research and clinical trial design.
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BENGHE Validation & Comparative

Check Availability & Pricing

[https://www.benchchem.com/product/b15565258#head-to-head-comparison-of-srk-181-
with-other-immunotherapy-agents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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